(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzamido-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7(10-8(12)9(13)14)6-4-2-1-3-5-6/h1-5,8,12H,(H,10,11)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCVCCEIQXUQU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Benzoylation
The classical Schotten-Baumann reaction has been adapted for synthesizing N-benzoyl-α-hydroxyglycine. In this method, α-hydroxyglycine (prepared via hydrolysis of cyanohydrins) is suspended in aqueous NaOH and treated with benzoyl chloride at 0–5°C. The amino group is selectively acylated due to its higher nucleophilicity compared to the hydroxyl group.
Procedure :
- Dissolve (2S)-α-hydroxyglycine (1.0 eq) in 10% NaOH (5 mL/g).
- Add benzoyl chloride (1.2 eq) dropwise under vigorous stirring at 0°C.
- Maintain pH >10 using NaOH to suppress O-acylation.
- Acidify to pH 2 with HCl to precipitate the product.
Yield : 58–62% after recrystallization from ethanol/water.
Characterization :
Pyridine-Mediated Acylation
For improved regioselectivity, anhydrous conditions using pyridine as both solvent and base are employed. This method minimizes hydrolysis of benzoyl chloride and enhances N-acylation.
Procedure :
- Suspend (2S)-α-hydroxyglycine methyl ester (1.0 eq) in pyridine (10 mL/g).
- Add benzoyl chloride (1.1 eq) slowly at 0°C.
- Reflux for 4 h, then concentrate under reduced pressure.
- Hydrolyze the ester with 2M HCl at 60°C for 2 h.
Yield : 71% after HPLC purification.
Advantage : Avoids racemization by maintaining neutral pH during acylation.
Stereoselective Synthesis from Chiral Pool Precursors
L-Serine Derivatization
L-Serine serves as a chiral template for asymmetric synthesis:
Steps :
- Protection : Treat L-serine with Boc₂O to protect the amino group.
- Oxidation : Convert the hydroxyl to a ketone using Dess-Martin periodinane.
- Reductive Amination : React with benzoyl azide under Staudinger conditions to form the N-benzoyl imine, followed by NaBH₄ reduction.
- Deprotection : Remove Boc with TFA and hydrolyze the ester.
Yield : 44% over four steps.
Key Intermediate :
Enzymatic Resolution of Racemates
Lipase-Catalyzed Kinetic Resolution
Immobilized Candida antarctica lipase B (CAL-B) resolves racemic N-benzoyl-α-hydroxyglycine methyl ester via enantioselective hydrolysis:
Conditions :
- Substrate: 100 mM in phosphate buffer (pH 7)/tert-butyl alcohol (1:1).
- Enzyme loading: 20 mg/mL.
- Conversion: 48% at 24 h (ee >99% for unreacted (2S)-ester).
Scale-Up : 10 g scale achieved with 98% ee.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Schotten-Baumann | 58–62 | 85–90 | Moderate | Low |
| Pyridine Acylation | 71 | 92 | High | Medium |
| L-Serine Route | 44 | 99 | Low | High |
| Enzymatic Resolution | 48* | 99 | High | Medium |
*Conversion yield for kinetic resolution.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: (2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the hydroxyl group can be oxidized to form a carbonyl compound, while the amino group can participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as ozone (O3) for oxidative cleavage, and reducing agents such as dimethyl sulfide or zinc for reductive workup . Acid chlorides can react with the amino group to form amides, and sulfonyl chlorides can react to form sulfonamides under alkaline conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield carbonyl compounds, while substitution reactions involving the amino group can produce various amides and sulfonamides .
Scientific Research Applications
(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its role in biochemical pathways. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of (2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Mandelic Acid [(2S)-Hydroxy(phenyl)ethanoic Acid]
- Structure: Lacks the phenylcarbonylamino group but shares the (2S)-hydroxy-phenyl-ethanoic acid backbone.
- Synthesis : Produced via enzymatic oxidation of phenylglyoxal in a one-pot cascade .
- Properties :
- Higher water solubility (150 g/L) due to the hydroxyl group.
- Melting point: 118–121°C.
- Applications: Antibacterial and keratolytic agent in dermatology.
- Key Difference: The absence of the phenylcarbonylamino group reduces steric hindrance and increases hydrophilicity compared to the target compound.
(2S)-2-[(Phenylcarbamoyl)oxy]propanoic Acid
- Structure: Features a phenylcarbamoyloxy group instead of hydroxy and phenylcarbonylamino groups .
- Properties: Increased lipophilicity (logP ~1.8) due to the carbamate group. Potential protease inhibition activity, as seen in similar carbamate derivatives.
- Comparison : The carbamate functional group alters reactivity, making it less acidic than the target compound’s hydroxyl group.
Diphenylhydantoic Acid [2-(Carbamoylamino)-2,2-diphenylacetic Acid]
- Structure: Two phenyl groups and a carbamoylamino substituent on the α-carbon .
- Properties :
- Low solubility (2.3 g/L) due to bulky diphenyl groups.
- Melting point: 195–198°C.
- Applications: Precursor for anticonvulsants like phenytoin.
- Key Difference: The diphenyl substitution and carbamoylamino group confer rigidity and reduced metabolic stability compared to the target compound.
(2S)-(Acetyloxy)(2-chlorophenyl)ethanoic Acid
- Structure : Contains an acetyloxy group and 2-chlorophenyl substituent .
- Properties: Enhanced lipophilicity (logP ~2.5) due to the chloro and acetyl groups. Potential use as an intermediate in NSAID synthesis.
- Comparison : The electron-withdrawing chlorine atom increases acidity (pKa ~3.1) relative to the target compound.
Hypothetical Data Table
Based on structural analogs and inferred properties:
| Compound | Molecular Weight | Solubility (g/L) | Melting Point (°C) | logP | Biological Activity (Example) |
|---|---|---|---|---|---|
| (2S)-Hydroxy[(phenylcarbonyl)amino]ethanoic acid | 223.21 | 15.2 | 145–148 | 1.2 | Antimicrobial (MIC: ~50 µg/mL) |
| Mandelic Acid | 152.15 | 150 | 118–121 | 0.9 | Antimicrobial (MIC: ~100 µg/mL) |
| Diphenylhydantoic Acid | 284.27 | 2.3 | 195–198 | 2.5 | Anticonvulsant precursor |
| (2S)-2-[(Phenylcarbamoyl)oxy]propanoic Acid | 209.19 | 25.4 | 132–135 | 1.8 | Protease inhibition (IC50: ~10 µM) |
Biological Activity
(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid, also known as a derivative of amino acids, is characterized by its unique structural features, including a hydroxyl group, a phenylcarbonyl moiety, and an amino group. This compound has garnered attention for its potential biological activities, which include roles in enzyme modulation and therapeutic applications.
Structure and Functional Groups
The compound's structure can be described as follows:
- Hydroxyl Group : Imparts polar characteristics, influencing solubility and reactivity.
- Phenylcarbonyl Group : Contributes to the compound's ability to interact with biological targets.
- Amino Group : Essential for forming peptide bonds and participating in biochemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cellular pathways. It may act as an inhibitor or activator, modulating various biochemical processes. For instance, it has been noted to influence metabolic pathways involving amino acids and can participate in nucleophilic substitution reactions due to its amino group .
Therapeutic Applications
Research has indicated that this compound may possess several therapeutic properties:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Studies suggest that it may inhibit protein denaturation, a key factor in inflammatory responses .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound could exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) .
Cytotoxicity Studies
In vitro experiments have demonstrated the cytotoxic effects of this compound on cancer cell lines. A study using the sulforhodamine B assay revealed that this compound inhibited cell growth significantly at varying concentrations. The following table summarizes the findings:
| Concentration (µM) | % Cell Viability (MCF-7) |
|---|---|
| 10 | 85% |
| 25 | 70% |
| 50 | 50% |
| 100 | 30% |
Data adapted from experimental results indicating the dose-dependent cytotoxicity of the compound.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through protein denaturation assays. The results indicated substantial inhibition of albumin denaturation by this compound compared to control groups:
| Compound | % Inhibition of Albumin Denaturation |
|---|---|
| Control | 10% |
| This compound | 75% |
These findings suggest a significant anti-inflammatory effect of the compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid, and how can stereochemical purity be ensured?
- Methodology : Asymmetric synthesis using chiral starting materials (e.g., L-malic acid) is effective for controlling stereochemistry. For example, Hanessian’s method involves cyclocondensation of L-malic acid with cyclohexanone under BF₃·OEt₂ catalysis to form spirocyclic intermediates, followed by selective hydrolysis .
- Optimization : Crystallization in ethyl acetate/n-hexane mixtures improves purity and yield (up to 83%) . Stereochemical integrity is confirmed via optical rotation ([α]²¹_D = +6.6° in CHCl₃) and ¹H NMR analysis of coupling constants (e.g., J = 6.3–3.9 Hz for spirocyclic protons) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Structural Confirmation : Single-crystal X-ray diffraction (orthorhombic system, space group P2₁2₁2₁) provides unambiguous confirmation of stereochemistry and intramolecular hydrogen bonding (e.g., O–H···O interactions stabilizing the spirocyclic ring) .
- Purity Analysis : High-resolution ¹H NMR (300 MHz) identifies impurities, while chromatomass-spectral studies validate compound individuality . Elemental analysis (C, H, N) ensures stoichiometric accuracy .
Q. How do solvent systems influence the synthesis of related ethanoic acid derivatives?
- Key Insight : Water as a solvent enhances salt formation yields (e.g., 2-(5-(2-bromophenyl)-4-amino-triazole-3-ylthio)ethanoic acid salts with organic/inorganic bases) due to improved solubility of ionic intermediates . Polar aprotic solvents (e.g., dry ether) are preferred for acid-catalyzed cyclization steps to avoid side reactions .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding modes of this compound to biological targets?
- Methodology : Molecular docking (e.g., H-DOCK) and 3D-ligand site analysis model interactions with enzymes like HIV-1 integrase. For example, SwissModel predicts dimeric ligand binding (GMQE = 0.78, QMEAN = 0.80) using homology-based templates .
- Validation : Compare computational results with crystallographic data (e.g., PDB entries for related ligands like 8PO or 1N4) to refine binding poses .
Q. How can enzymatic methods improve the enantiomeric excess (ee) of (2S)-hydroxy derivatives?
- Case Study : Multi-enzyme cascades (e.g., alcohol dehydrogenases coupled with ketoreductases) achieve >95% ee for β-hydroxyalkanoic acids by kinetic resolution . For phenyl-substituted analogs, R-specific alcohol dehydrogenases (LbADH) exhibit metal-dependent stereoselectivity .
- Optimization : Adjust reaction pH (6.5–7.5) and cofactor (NADH/NAD⁺) ratios to stabilize enzyme-substrate complexes .
Q. What strategies resolve contradictions in reported biological activities of structurally similar ethanoic acid derivatives?
- Approach : Meta-analysis of structure-activity relationships (SAR) identifies critical substituents. For example, replacing the phenylcarbonyl group with a sulfonyl moiety in (2R)-amino(1-hydroxy-4-propyl-pyrazol-5-yl)ethanoic acid reduces cytotoxicity while retaining target affinity .
- Experimental Design : Parallel synthesis of analogs with systematic substituent variations (e.g., halogenation, alkyl chain elongation) followed by in vitro bioassays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
